5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
CAS No.:
Cat. No.: VC14484296
Molecular Formula: C18H21N7O4
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide -](/images/structure/VC14484296.png)
Specification
Molecular Formula | C18H21N7O4 |
---|---|
Molecular Weight | 399.4 g/mol |
IUPAC Name | 5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
Standard InChI | InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23) |
Standard InChI Key | LDYMCRRFCMRFKB-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
AB-MECA belongs to the class of nucleoside analogs derived from adenosine, modified at the N6 and 5′ positions to enhance receptor specificity. The compound’s core structure consists of a purine base linked to a methyloxolane carboxamide moiety, with critical substitutions at the N6-(4-aminobenzyl) and 5′-N-methyluronamide positions . The stereochemistry—(2S,3S,4R,5R)—ensures optimal spatial orientation for binding to the A3AR orthosteric site, as confirmed by X-ray crystallography and molecular docking studies .
Table 1: Molecular Descriptors of AB-MECA
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₁N₇O₄ |
Molecular Weight | 399.4 g/mol |
IUPAC Name | (2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
SMILES | CNC(=O)[C@@H]1C@HO |
InChI Key | LDYMCRRFCMRFKB-MOROJQBDSA-N |
Synthetic Pathways
The synthesis of AB-MECA involves multistep organic reactions starting from adenosine precursors. Key steps include:
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N6-Benzylation: Introduction of the 4-aminobenzyl group via nucleophilic substitution, enhancing A3AR affinity .
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5′-Uronamide Formation: Conversion of the ribose 5′-hydroxyl to a methyluronamide group, critical for receptor selectivity .
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Stereochemical Control: Chiral resolution ensures the (2S,3S,4R,5R) configuration, achieved through asymmetric catalysis or enzymatic methods .
Pharmacological Profile
Receptor Affinity and Selectivity
AB-MECA exhibits nanomolar affinity for A3AR (Ki = 1.4 nM in rat models), with >1,400-fold selectivity over A1 and A2A subtypes . This selectivity arises from steric complementarity between the N6-(4-aminobenzyl) group and hydrophobic residues in the A3AR binding pocket.
Table 2: Comparative Binding Affinities (Ki, nM)
Compound | A1 | A2A | A3 |
---|---|---|---|
AB-MECA | 1,950 | 2,800 | 1.4 |
IB-MECA | 1,200 | 1,800 | 0.33 |
Cl-IB-MECA | 2,500 | 1,600 | 0.25 |
Mechanism of Action
As a potent A3AR agonist, AB-MECA activates Gi/o proteins, inhibiting adenylyl cyclase and reducing intracellular cAMP levels. Downstream effects include modulation of MAPK/ERK pathways and NF-κB signaling, contributing to anti-inflammatory and antiproliferative responses .
Therapeutic Applications
Anti-Inflammatory Effects
AB-MECA suppresses cytokine release (e.g., TNF-α, IL-6) in murine models of rheumatoid arthritis, attenuating joint inflammation and cartilage degradation . Its efficacy parallels biologics like etanercept but with oral bioavailability.
Oncology
In hepatocellular carcinoma (HCC) cell lines, AB-MECA induces apoptosis via caspase-3 activation and downregulates survivin expression. Phase II trials of the analog namodenoson (CF-102) demonstrated a 12-month survival benefit in advanced HCC patients .
Neuroprotection
AB-MECA reduces infarct volume in rodent stroke models by 42% through A3AR-mediated suppression of glutamate excitotoxicity .
Recent Advances and Future Directions
Structural Analog Development
Modifications at the 2-position (e.g., 2-chloro, 2-methylthio) yield analogs with improved A3AR selectivity. Cl-IB-MECA (Ki = 0.25 nM) demonstrates 10,000-fold selectivity over A1/A2A receptors .
Table 3: Next-Generation A3AR Agonists
Compound | A3AR Ki (nM) | Selectivity (A3 vs. A1/A2A) |
---|---|---|
AB-MECA | 1.4 | 1,400-fold |
Cl-IB-MECA | 0.25 | 10,000-fold |
2-MeS-IB-MECA | 0.18 | 12,500-fold |
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PEG-PLGA) enhances AB-MECA’s tumor accumulation, achieving 3.5-fold higher intralesional concentrations in HCC xenografts .
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